molecular formula C24H24N4O4 B10997222 (4,7-dimethoxy-1H-indol-2-yl)[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]methanone

(4,7-dimethoxy-1H-indol-2-yl)[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B10997222
M. Wt: 432.5 g/mol
InChI Key: MENBGPXPBWPWPC-UHFFFAOYSA-N
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Description

The compound (4,7-dimethoxy-1H-indol-2-yl)[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]methanone is a bis-indole derivative featuring a piperazine linker. Its structure includes:

  • Piperazine core: Acts as a flexible scaffold connecting two indole moieties.
  • 1H-Indol-6-ylcarbonyl group: A carbonyl-linked indole at position 6 of the piperazine, contributing to steric and electronic complexity.

This compound shares structural motifs with kinase inhibitors, receptor antagonists, and other bioactive molecules, where indole and piperazine groups are common pharmacophores .

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

[4-(4,7-dimethoxy-1H-indole-2-carbonyl)piperazin-1-yl]-(1H-indol-6-yl)methanone

InChI

InChI=1S/C24H24N4O4/c1-31-20-5-6-21(32-2)22-17(20)14-19(26-22)24(30)28-11-9-27(10-12-28)23(29)16-4-3-15-7-8-25-18(15)13-16/h3-8,13-14,25-26H,9-12H2,1-2H3

InChI Key

MENBGPXPBWPWPC-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)C=CN5

Origin of Product

United States

Preparation Methods

Synthesis of 4,7-Dimethoxy-1H-Indole-2-Carboxylic Acid

Fischer Indole Synthesis :

  • Reactants : 3,6-Dimethoxyphenylhydrazine and ethyl pyruvate.

  • Conditions : Reflux in acetic acid (120°C, 12 hr), yielding 4,7-dimethoxyindole.

  • Carboxylation : Treatment with oxalyl chloride followed by hydrolysis produces the carboxylic acid derivative (Yield: 68–72%).

Table 1: Optimization of Methoxylation

StepReagents/ConditionsYield (%)Purity (%)
Indole CyclizationAcetic acid, 120°C7590
MethoxylationNaOMe, CuI, DMF, 80°C8288
Carboxylic Acid FormationOxalyl chloride, then H₂O7095

Preparation of 1-(1H-Indol-6-ylcarbonyl)Piperazine

Indole-6-Carbonyl Chloride Synthesis :

  • Reactants : 1H-Indole-6-carboxylic acid and thionyl chloride (SOCl₂).

  • Conditions : Reflux in anhydrous THF (4 hr, 70°C).

Piperazine Coupling :

  • Reactants : Piperazine and indole-6-carbonyl chloride.

  • Conditions : Base (Et₃N) in DCM, room temperature (Yield: 85–90%).

Coupling Strategies for Final Assembly

HATU-Mediated Amide Bond Formation

Procedure :

  • Activate 4,7-dimethoxy-1H-indole-2-carboxylic acid with HATU (1.2 eq) and DIPEA (2 eq) in DMF (45°C, 30 min).

  • Add 1-(1H-indol-6-ylcarbonyl)piperazine (1 eq).

  • Stir at 45°C for 6 hr, followed by purification via silica gel chromatography (Hexane:EtOAc = 3:1).

Table 2: Coupling Reagent Efficiency Comparison

ReagentSolventTemp (°C)Yield (%)Purity (%)
HATUDMF457897
EDCIDCM256591
DCCTHF406088

Alternative Mitsunobu Reaction

For sterically hindered intermediates:

  • Reactants : Indole-2-carboxylic acid, piperazine derivative, DIAD, PPh₃.

  • Conditions : THF, 0°C to RT, 12 hr (Yield: 55–60%).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Reactor Type : Microfluidic tubular reactor.

  • Advantages : Enhanced heat transfer, reduced reaction time (4 hr vs. 12 hr batch), and higher yield (82%).

Crystallization Optimization

  • Solvent System : Ethanol/water (7:3 v/v).

  • Purity : >99% after two recrystallizations.

Comparative Analysis of Methodologies

ParameterHATU CouplingMitsunobu Reaction
Yield78%55%
ScalabilityHighModerate
Byproduct FormationMinimalSignificant
Cost$$$$$

Chemical Reactions Analysis

  • The compound can undergo various reactions, including oxidation, reduction, and substitution.
  • Common reagents include acids (for hydrolysis), reducing agents (for radical reduction), and halogens (for substitution).
  • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Anticancer Properties: Indole derivatives have attracted attention for their potential as anticancer agents. Further studies are needed to explore their efficacy against specific cancer cell lines.

      Antimicrobial Activity: Some indole derivatives exhibit antimicrobial properties, making them relevant for drug development.

      Anti-HIV Activity: Certain indole-based compounds have been investigated for their anti-HIV effects.

  • Mechanism of Action

    • The exact mechanism of action for this specific compound may vary. indole derivatives often interact with cellular targets, affecting signaling pathways or enzyme activity.
    • Further research is necessary to elucidate the precise molecular pathways involved.
  • Comparison with Similar Compounds

    Structural Analogues and Substituent Variations

    The following table highlights key structural differences and similarities:

    Compound Name / ID Substituents on Indole/Piperazine Molecular Formula Molecular Weight Key Features
    Target Compound 4,7-Dimethoxy-indole; 1H-indole-6-carbonyl on piperazine C₂₄H₂₃N₅O₄* ~465.5 Dual methoxy groups; indole-6-carbonyl positional isomer
    (6-Methoxy-1H-indol-2-yl)[4-(3-(isopropylamino)pyridin-2-yl)piperazin-1-yl]methanone 6-Methoxy-indole; 3-(isopropylamino)pyridinyl on piperazine C₂₂H₂₇N₅O₂ 393.48 Pyridine substituent with isopropylamino group; single methoxy on indole
    (Tetrahydro-pyrido[4,3-b]indol-2-yl)(6-(dimethylamino)-1H-indol-2-yl)methanone 6-Dimethylamino-indole; tetrahydro-pyridoindole on piperazine C₂₂H₂₃N₅O 381.45 Pyridoindole core; dimethylamino substituent enhances solubility
    1-{4-[(4,7-Dimethoxy-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-(1H-indol-3-yl)ethanone 4,7-Dimethoxy-indole; indole-3-yl ethanone on piperazine C₂₆H₂₅N₅O₄ 483.51 Additional ethanone group at indole-3 position; steric bulk differences
    [4-(3-Chloro-1H-indol-6-sulfonyl)piperazin-1-yl][1-(6-methoxy-5-methylpyridin-3-yl)piperidin-4-yl]methanone 3-Chloro-indole sulfonyl; methoxy-methylpyridinyl on piperidine C₂₅H₂₈ClN₅O₃S 538.05 Sulfonyl linker; pyridine substituent introduces polarity

    *Estimated based on structural similarity to .

    Key Differentiators

    • Positional Isomerism: The indole-6-carbonyl group (target) vs. indole-3-ethanone () affects spatial orientation in molecular recognition.
    • Substituent Effects : Methoxy groups (electron-donating) vs. chloro or sulfonyl groups (electron-withdrawing) in alter electronic density and interaction profiles.

    Biological Activity

    The compound (4,7-dimethoxy-1H-indol-2-yl)[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]methanone , identified by its CAS number 1010909-47-3, is a synthetic derivative of indole and piperazine that has garnered attention in pharmacological research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of the compound is C22H23N5O3C_{22}H_{23}N_{5}O_{3} with a molecular weight of 405.4 g/mol. The structure consists of two indole moieties linked through a piperazine ring, which is characteristic of many biologically active compounds.

    PropertyValue
    CAS Number1010909-47-3
    Molecular FormulaC22H23N5O3
    Molecular Weight405.4 g/mol

    The compound exhibits its biological activity primarily through modulation of the endocannabinoid system. It acts as a monoacylglycerol lipase (MAGL) inhibitor, which is crucial for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the levels of 2-AG, thereby enhancing cannabinoid receptor activation, which is associated with various physiological effects such as pain relief and mood enhancement .

    Antinociceptive Effects

    Research indicates that the compound has significant antinociceptive properties. In animal models, it demonstrated efficacy in reducing pain associated with inflammatory and neuropathic conditions. For instance, in rodent models of chronic constriction injury-induced cold hypersensitivity, the compound showed dose-dependent pain relief without inducing adverse effects like synaptic depression or altered sleep patterns at lower doses .

    Neuroprotective Properties

    The compound's ability to modulate endocannabinoid signaling suggests potential neuroprotective effects. By elevating 2-AG levels, it may help mitigate neurodegenerative processes associated with disorders such as Alzheimer's disease and multiple sclerosis. This mechanism aligns with findings that MAGL inhibitors can enhance synaptic plasticity and improve cognitive functions .

    Case Studies and Research Findings

    • Study on Pain Models :
      • In a study published in The Journal of Pharmacology and Experimental Therapeutics, it was found that administration of the compound led to a significant increase in 2-AG levels in the brain, correlating with reduced pain responses in models of inflammation .
    • Neuroprotection :
      • A separate investigation highlighted its protective effects against oxidative stress in neuronal cultures, indicating its potential role in treating neurodegenerative diseases. The study emphasized that enhancing endocannabinoid signaling could be beneficial for cognitive health .

    Q & A

    Q. What are the common synthetic routes for synthesizing this compound?

    The synthesis typically involves multi-step reactions, including:

    • Coupling of indole derivatives : Reacting 4,7-dimethoxyindole-2-carboxylic acid with a piperazine intermediate (e.g., 4-(1H-indol-6-ylcarbonyl)piperazine) using coupling agents like EDCI or HOBt .
    • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the final product .
    • Salt formation : Conversion to hydrochloride salts to enhance solubility, as seen in structurally similar piperazine derivatives .

    Key Reagents :

    ReagentRoleReference
    EDCI/HOBtCarbodiimide coupling agents
    Methanol/ChloroformSolvent system for extraction

    Q. Which spectroscopic techniques are prioritized for characterization?

    • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions on indole and piperazine moieties (e.g., methoxy groups at C4/C7 of indole) .
    • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]+ ion) .
    • HPLC : Reverse-phase methods with buffered mobile phases (e.g., sodium acetate/methanol, pH 4.6) to assess purity .

    Q. What are key solubility and stability considerations during handling?

    • Solubility : Limited aqueous solubility necessitates DMSO or ethanol as stock solvents. Hydrochloride salt formation (common in piperazine derivatives) improves solubility .
    • Stability : Store at -20°C under inert gas (argon) to prevent oxidation of methoxy and indole groups .

    Advanced Research Questions

    Q. How can reaction conditions be optimized for higher yield and purity?

    • Temperature control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions .
    • Catalyst screening : Test palladium or copper catalysts for coupling efficiency .
    • In-line monitoring : Use LC-MS to track intermediate formation and adjust reaction times dynamically .

    Q. How to resolve contradictions in reported biological activity data?

    • Replicate assays : Confirm activity using standardized protocols (e.g., fixed cell lines for receptor binding assays) .
    • Purity validation : Re-test compounds with ≥95% HPLC purity to exclude impurities as confounding factors .
    • Structural analogs : Compare activity with derivatives lacking methoxy or indole groups to identify critical pharmacophores .

    Q. What computational tools elucidate target interactions?

    • Docking studies : Use Schrödinger Suite or AutoDock to model interactions with histamine receptors (H1/H4) based on piperazine-indole scaffolds .
    • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key binding residues .

    Q. Which structural analogs inform SAR studies?

    ModificationBiological ImpactReference
    Replacement of 4,7-dimethoxyReduced H1 affinity
    Chlorination of benzo[d]thiazoleEnhanced cytotoxicity
    Ethylthio substitution on phenylImproved metabolic stability

    Data Contradiction Analysis Example

    Issue : Discrepancies in reported IC50 values for H1 receptor inhibition.
    Resolution Steps :

    Verify assay conditions (e.g., radioligand vs. fluorescence-based assays) .

    Cross-check compound stereochemistry using X-ray crystallography (as in ).

    Validate receptor expression levels in cell models via qPCR .

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